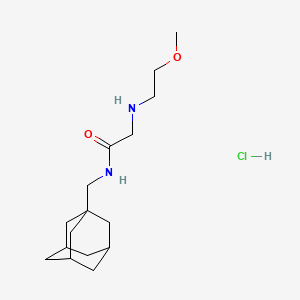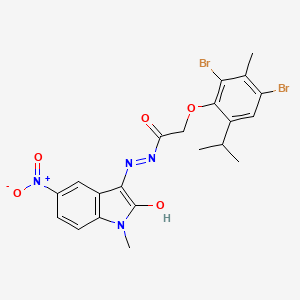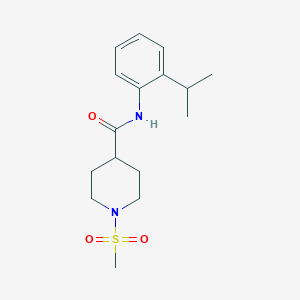![molecular formula C19H20N2O5S B5227621 N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-tumor and anti-inflammatory effects.
Mecanismo De Acción
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to JAK2, which in turn inhibits JAK2 activity. JAK2 inhibition leads to downstream effects on various signaling pathways, including the JAK-STAT pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-tumor and anti-inflammatory effects. In cancer cells, JAK2 is often overexpressed and plays a critical role in cell proliferation and survival. N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by blocking JAK2 activity. In addition, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a potent inhibitor of JAK2 and has been widely used in scientific research. One advantage of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is its specificity for JAK2, which allows for the study of JAK2-specific signaling pathways. However, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for the use of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in scientific research. One direction is the development of more potent and selective JAK2 inhibitors. Another direction is the study of the role of JAK2 in various diseases, including cancer and autoimmune diseases. Finally, the use of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in combination with other inhibitors or chemotherapeutic agents may lead to improved treatment options for various diseases.
Métodos De Síntesis
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-acetyl-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline to form the intermediate product. The intermediate product is then reacted with carbon disulfide and sodium hydroxide to form the final product, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cell signaling and is involved in a variety of cellular processes, including cell growth, differentiation, and survival. N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit JAK2 activity and has been used to study the role of JAK2 in various cellular processes.
Propiedades
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)12-6-5-7-14(8-12)20-19(27)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H2,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFUFJMEHPXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)


![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)


![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
